[(3-Nitrophenyl)methyl]triphenylphosphanium bromide
Overview
Description
[(3-Nitrophenyl)methyl]triphenylphosphanium bromide is an organophosphorus compound with the molecular formula C25H21BrNO2P. It is a white solid that is soluble in polar organic solvents. This compound is a bromide salt of a phosphonium cation and is used in various chemical reactions and scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(3-Nitrophenyl)methyl]triphenylphosphanium bromide is synthesized by treating triphenylphosphine with 3-nitrobenzyl bromide. The reaction typically occurs in a polar organic solvent such as acetonitrile or dichloromethane. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
[(3-Nitrophenyl)methyl]triphenylphosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.
Wittig Reactions: It is used as a precursor to methylenetriphenylphosphorane, which is a key reagent in Wittig reactions for the synthesis of alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Bases: Strong bases such as butyllithium are used to generate methylenetriphenylphosphorane from this compound.
Solvents: Polar organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran are commonly used.
Major Products
Methylenetriphenylphosphorane: Formed by treating this compound with a strong base.
Substituted Phosphonium Salts: Formed through nucleophilic substitution reactions.
Scientific Research Applications
[(3-Nitrophenyl)methyl]triphenylphosphanium bromide has several applications in scientific research:
Chemistry: Used in the synthesis of alkenes via Wittig reactions.
Biology: Employed in studies involving phosphonium salts and their biological activities.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various organic compounds and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [(3-Nitrophenyl)methyl]triphenylphosphanium bromide involves its ability to form reactive intermediates such as methylenetriphenylphosphorane. This intermediate can react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but lacks the nitro group on the phenyl ring.
Ethyltriphenylphosphonium Bromide: Contains an ethyl group instead of a 3-nitrophenyl group.
(4-Nitrobenzyl)triphenylphosphonium Bromide: Similar structure but with the nitro group in the para position.
Uniqueness
[(3-Nitrophenyl)methyl]triphenylphosphanium bromide is unique due to the presence of the nitro group in the meta position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its solubility and interaction with other molecules.
Properties
IUPAC Name |
(3-nitrophenyl)methyl-triphenylphosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2P.BrH/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNBWHLNJDFPF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrNO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466390 | |
Record name | [(3-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-41-2 | |
Record name | NSC64106 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(3-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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